3-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that features a piperidine ring, a pyridine ring, and an oxazolidine-2,4-dione moiety
Mechanism of Action
Target of Action
The compound 3-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a functionalized cereblon ligand . Cereblon is a protein that plays a significant role in the pharmaceutical industry . It is used for the development of Thalidomide-based PROTACs (Proteolysis-Targeting Chimeras), which are a class of drugs designed to degrade disease-causing proteins in the body .
Mode of Action
This compound interacts with its target, cereblon, by forming a covalent bond . This allows it to act as a ligand, facilitating the degradation of specific proteins. The compound’s piperidine moiety plays a crucial role in this interaction .
Biochemical Pathways
The compound’s interaction with cereblon triggers a series of biochemical reactions that lead to the degradation of target proteins . This process involves the ubiquitin-proteasome system, a major pathway for protein degradation in cells . The downstream effects of this pathway can vary depending on the specific proteins being targeted.
Pharmacokinetics
Its design allows for rapid conjugation with carboxyl linkers due to the presence of an amine group, which may influence its bioavailability .
Result of Action
The primary result of the compound’s action is the targeted degradation of specific proteins . This can have various molecular and cellular effects, depending on the function of the proteins being degraded. For example, if the degraded proteins are involved in disease processes, this could potentially lead to therapeutic benefits .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can affect the compound’s stability and efficacy . Additionally, the presence of other molecules in the cell can also impact the compound’s ability to bind to its target and trigger protein degradation .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used as a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Molecular Mechanism
It is known that this compound can be used to develop Thalidomide-based PROTACs , which are designed to degrade specific proteins within cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multi-step organic reactionsThe final step involves the formation of the oxazolidine-2,4-dione ring through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
3-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
3-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in pharmaceuticals.
Pyridine derivatives: Compounds with a pyridine ring are common in medicinal chemistry due to their biological activity.
Oxazolidine derivatives: These compounds are known for their antimicrobial properties and are used in various therapeutic applications
Uniqueness
3-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. This makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
3-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S/c17-12-9-21-13(18)16(12)10-3-6-15(7-4-10)22(19,20)11-2-1-5-14-8-11/h1-2,5,8,10H,3-4,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNRCPTWSXSSOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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